Cas no 2640574-08-7 (tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate)

Tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate is a boronic ester derivative commonly employed as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The tert-butyloxycarbonyl (Boc) group provides stability and facilitates selective deprotection under mild acidic conditions, while the dioxaborolane moiety enhances reactivity and shelf stability. This compound is valuable in pharmaceutical and materials science research due to its compatibility with diverse coupling partners and controlled functionalization potential. Its crystalline nature and well-defined structure contribute to high purity and reproducibility in synthetic applications. The product is typically handled under inert conditions to preserve its boronic ester functionality.
tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate structure
2640574-08-7 structure
Product Name:tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate
CAS No:2640574-08-7
MF:C16H28BNO4
MW:309.208825111389
MDL:MFCD34562826
CID:5464202
PubChem ID:165604963
Update Time:2025-06-10

tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Z5185546896
    • tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate
    • tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)et henyl]azetidine-1-carboxylate
    • tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate
    • MDL: MFCD34562826
    • Inchi: 1S/C16H28BNO4/c1-11(17-21-15(5,6)16(7,8)22-17)12-9-18(10-12)13(19)20-14(2,3)4/h12H,1,9-10H2,2-8H3
    • InChI Key: JLSZCRBZYVJCDF-UHFFFAOYSA-N
    • SMILES: O1B(C(=C)C2CN(C(=O)OC(C)(C)C)C2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 309.2111385 g/mol
  • Monoisotopic Mass: 309.2111385 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48
  • Molecular Weight: 309.2

tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate

tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate (CAS No. 2640574-08-7): An Overview

tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate (CAS No. 2640574-08-7) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of azetidine, a four-membered heterocyclic amine, and is characterized by its unique structural features and potential biological activities.

The azetidine ring in this compound is a key structural element that contributes to its chemical stability and reactivity. The presence of the tert-butyl group on the carboxylate moiety enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties. Additionally, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent provides a versatile handle for further chemical modifications and reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Recent studies have highlighted the importance of azetidine derivatives in drug discovery and development. These compounds have shown promise in various therapeutic areas, including neurodegenerative diseases, cancer, and cardiovascular disorders. The unique structure of tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate makes it an attractive candidate for further investigation due to its potential to modulate specific biological targets.

In the realm of medicinal chemistry, the dioxaborolane moiety has been extensively studied for its ability to facilitate efficient and selective coupling reactions. This feature is particularly valuable in the synthesis of complex molecules with high stereochemical purity. The tert-butyl group on the carboxylate moiety can also play a crucial role in enhancing the solubility and bioavailability of the final drug product.

One of the key applications of tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes in the body. The azetidine ring and the dioxaborolane substituent can be designed to influence the rate and efficiency of this conversion, thereby optimizing the therapeutic efficacy and safety profile of the drug.

Moreover, recent advances in computational chemistry have enabled researchers to predict the pharmacological properties of tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate with greater accuracy. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the conformational flexibility and electronic properties of this compound. These studies have revealed that the azetidine ring can adopt multiple conformations that may affect its binding affinity to specific receptors or enzymes.

The synthetic route for preparing tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate involves several well-established chemical transformations. The initial step typically involves the formation of an azetidine derivative through a ring-closing metathesis reaction or a similar cyclization process. Subsequent functionalization steps introduce the dioxaborolane substituent via a boronate esterification reaction. The final step involves protecting group manipulations to generate the desired tert-butyl ester product.

In addition to its potential as a therapeutic agent or prodrug precursor, tert-butyl 3-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylazetidine-1-carboxylate has also been explored as a building block for more complex molecular architectures. Its modular design allows for facile incorporation into larger molecules through various coupling reactions. This versatility makes it a valuable tool for synthetic chemists working on drug discovery projects.

Despite its promising properties and applications, it is important to note that further research is needed to fully understand the biological activity and safety profile of tert-butyl 3-1-(4,4,5,5-tetramethyl–1,3,2–dioxaborolan–2– yl)ethenyla zetine–1–carboxy late (CAS No. 2640574–08–7). Preclinical studies are currently underway to evaluate its efficacy in various disease models and to identify any potential side effects or toxicities.

In conclusion, tert-but yl 3–1–(4,4,5,5–tetra methyl–1,3,2–d ioxab orol an – 2 – yl)eth enyla zetine – 1 – car boxyla te (CAS No. 2640574–08–7) represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it a promising candidate for further development as a therapeutic agent or prodrug precursor. As research in this area continues to evolve, tert-buty l 3 – 1 – (4 , 4 , 5 , 5 – tet ram ethy l – 1 , 3 , 2 – d iox abor ola n – 2 – yl)e th eny la zeti ne – 1 – car boxyla te is likely to play an increasingly important role in shaping the future of drug discovery and development.

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